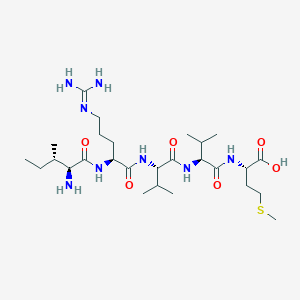

H-Ile-arg-val-val-met-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52N8O6S/c1-8-16(6)19(28)23(37)32-17(10-9-12-31-27(29)30)22(36)34-21(15(4)5)25(39)35-20(14(2)3)24(38)33-18(26(40)41)11-13-42-7/h14-21H,8-13,28H2,1-7H3,(H,32,37)(H,33,38)(H,34,36)(H,35,39)(H,40,41)(H4,29,30,31)/t16-,17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEIEPCGWXXMMT-PXQJOHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52N8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Biological Activity of H-Ile-Arg-Val-Val-Met-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide H-Ile-Arg-Val-Val-Met-OH, also identified by the amino acid sequence IRVVM, is a bioactive peptide fragment derived from the C-terminal domain of Thrombospondin-1 (TSP-1). TSP-1 is a large, homotrimeric matricellular glycoprotein that plays a crucial role in a wide array of biological processes, including angiogenesis, cell adhesion, migration, proliferation, and apoptosis. The IRVVM sequence has been identified as a key motif responsible for mediating the cell attachment functions of TSP-1. This technical guide provides a comprehensive overview of the known biological activity of this compound, its mechanism of action, and the associated signaling pathways. While specific quantitative data for this exact pentapeptide is limited in publicly available literature, this guide synthesizes the existing knowledge to support further research and drug development efforts.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is the promotion of cell adhesion. It functions by binding to the cell surface receptor CD47, also known as integrin-associated protein (IAP). The IRVVM sequence is a recognition motif within the C-terminal region of TSP-1 that facilitates this interaction.

Cellular Targets and Effects:

-

Cell Adhesion: this compound supports the attachment of a variety of cell types, including melanoma cells, erythroleukemia cells, fibrosarcoma cells, and endothelial cells[1]. This activity is central to the role of TSP-1 in tissue morphogenesis, wound healing, and the tumor microenvironment.

-

Receptor Binding: The peptide specifically binds to the CD47 receptor[2][3][4]. This interaction is a critical initiating event for the downstream signaling that mediates cell adhesion and other cellular responses.

While the IRVVM motif is a key mediator of cell attachment, it is important to note that other, longer peptide fragments from the C-terminal domain of TSP-1 containing the Val-Val-Met (VVM) sequence have been reported to induce platelet aggregation[5]. However, the specific activity of the this compound pentapeptide in platelet aggregation has not been extensively characterized.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the binding affinity (e.g., Kd, IC50, EC50) of the this compound pentapeptide to its receptor, CD47. The available studies have qualitatively demonstrated its cell-adhesive properties but have not provided detailed kinetic or concentration-dependent binding metrics for this specific peptide. The following table summarizes the qualitative biological activities.

| Biological Activity | Cell Types Affected | Receptor | Notes |

| Cell Adhesion | Melanoma, Erythroleukemia, Fibrosarcoma, Endothelial Cells | CD47 | Supports cell attachment to substrates. |

| Platelet Agglutination | Platelets, Megakaryocytic and non-megakaryocytic cells | CD47 | A longer peptide from the C-terminal domain of TSP-1 (4N1-1) induces activation-independent agglutination. The specific role of IRVVM alone is not detailed.[5] |

Experimental Protocols

General Protocol: Static Cell Adhesion Assay

This protocol outlines a basic colorimetric method to quantify cell adhesion to a substrate, which can be coated with this compound.

Materials:

-

96-well tissue culture plates

-

This compound peptide

-

Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Cell culture medium (appropriate for the cell line)

-

Cell suspension of the desired cell type

-

Crystal Violet stain (e.g., 0.5% in 20% methanol)

-

Solubilization buffer (e.g., 1% SDS in PBS)

-

Microplate reader

Procedure:

-

Plate Coating:

-

Dissolve this compound in PBS to the desired concentrations.

-

Add 100 µL of the peptide solution to each well of a 96-well plate.

-

As a negative control, add 100 µL of PBS with a non-adhesive protein like BSA.

-

Incubate the plate at 37°C for 1-2 hours or overnight at 4°C.

-

Aspirate the coating solution and wash the wells three times with PBS.

-

-

Blocking:

-

Add 200 µL of 1% BSA in PBS to each well to block non-specific cell adhesion.

-

Incubate for 1 hour at 37°C.

-

Aspirate the blocking solution and wash the wells three times with PBS.

-

-

Cell Seeding:

-

Harvest and resuspend cells in serum-free cell culture medium.

-

Count the cells and adjust the concentration to 1 x 105 cells/mL.

-

Add 100 µL of the cell suspension to each well.

-

Incubate at 37°C in a CO2 incubator for the desired time (e.g., 30-90 minutes).

-

-

Washing:

-

Gently wash the wells three times with PBS to remove non-adherent cells.

-

-

Staining and Quantification:

-

Add 100 µL of Crystal Violet solution to each well and incubate for 10-15 minutes at room temperature.

-

Wash the wells gently with water to remove excess stain.

-

Allow the plate to air dry.

-

Add 100 µL of solubilization buffer to each well to dissolve the stain from the adherent cells.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.

-

Caption: Workflow for a static cell adhesion assay.

Signaling Pathways

The binding of the C-terminal domain of TSP-1, which contains the IRVVM sequence, to CD47 initiates a cascade of intracellular signaling events. While the specific signaling downstream of the this compound pentapeptide has not been fully elucidated, the broader TSP-1/CD47 signaling axis is known to modulate several key pathways.

Upon binding of TSP-1 to CD47, the following signaling events can be initiated:

-

Inhibition of Nitric Oxide (NO) Signaling: The TSP-1/CD47 interaction can inhibit the production and signaling of nitric oxide (NO), a key regulator of vasodilation and cell survival. This can lead to vasoconstriction and pro-apoptotic effects in endothelial cells.

-

Modulation of Reactive Oxygen Species (ROS): The pathway can influence the production of reactive oxygen species (ROS), which are important signaling molecules but can also cause oxidative stress at high levels[2].

-

Cytoskeletal Reorganization: To facilitate cell adhesion, the binding event likely triggers a reorganization of the actin cytoskeleton, leading to cell spreading and firm attachment. This can involve the activation of small GTPases of the Rho family.

-

Regulation of Apoptosis: The TSP-1/CD47 pathway has been implicated in the regulation of programmed cell death (apoptosis)[2].

The following diagram illustrates the proposed signaling pathway initiated by the binding of the TSP-1 C-terminal domain to CD47.

Caption: Proposed signaling pathway for TSP-1 C-terminal domain/CD47 interaction.

Conclusion

The pentapeptide this compound is a biologically active fragment of Thrombospondin-1 that plays a clear role in mediating cell adhesion through its interaction with the CD47 receptor. While its qualitative function is established, there is a notable gap in the literature regarding specific quantitative data and detailed experimental protocols for this particular peptide. The information provided in this guide serves as a foundational resource for researchers and professionals in drug development, highlighting the known biological context and offering a starting point for further investigation into the therapeutic potential of this and related peptides. Future studies are warranted to precisely quantify its binding kinetics and to fully delineate the specific signaling pathways it modulates.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. Thrombospondin-1 CD47 Signalling: From Mechanisms to Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thrombospondin-1 is a CD47-dependent endogenous inhibitor of hydrogen sulfide signaling in T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thrombospondin-1 and CD47 Regulation of Cardiac, Pulmonary and Vascular Responses in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The C-terminal peptide of thrombospondin-1 stimulates distinct signaling pathways but induces an activation-independent agglutination of platelets and other cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Putative Peptide: Isoleucyl-arginyl-valyl-valyl-methionine (IRVVM)

Affiliation: Google Research

Abstract

This technical guide addresses the request for an in-depth analysis of the pentapeptide isoleucyl-arginyl-valyl-valyl-methionine (IRVVM). Despite a comprehensive search of scientific literature, patent databases, and biochemical repositories, no specific information regarding the synthesis, biological function, mechanism of action, or associated signaling pathways of this particular peptide sequence was found. This suggests that IRVVM may be a novel, uncharacterized peptide, a proprietary molecule not disclosed in public domains, or a sequence of theoretical interest that has not yet been experimentally investigated.

In the absence of direct data on the IRVVM pentapeptide, this guide will provide a foundational overview of the biochemical properties and known biological roles of its constituent amino acids: Isoleucine (I), Arginine (R), Valine (V), and Methionine (M). This information is intended to offer a theoretical framework for potential functions and to aid researchers in the design of future studies to elucidate the properties of IRVVM.

Introduction to Isoleucyl-arginyl-valyl-valyl-methionine (IRVVM)

The peptide isoleucyl-arginyl-valyl-valyl-methionine, abbreviated as IRVVM, is a pentapeptide with the following primary structure:

Isoleucine - Arginine - Valine - Valine - Methionine

As of the date of this document, there is no available scientific literature detailing the specific biological functions, signaling pathways, or experimental protocols associated with this peptide. The information presented herein is therefore based on the known properties of its individual amino acid constituents. The function of a peptide is determined by its unique amino acid sequence, which dictates its three-dimensional structure and its interactions with biological targets.

Physicochemical Properties of Constituent Amino Acids

A summary of the key physicochemical properties of the amino acids comprising IRVVM is provided in the table below. These properties influence the overall structure, solubility, and potential interactions of the peptide.

| Amino Acid | Abbreviation | Side Chain Property | Molecular Weight ( g/mol ) | Isoelectric Point (pI) |

| Isoleucine | I, Ile | Nonpolar, Aliphatic | 131.17 | 6.02 |

| Arginine | R, Arg | Basic, Positively Charged | 174.20 | 10.76 |

| Valine | V, Val | Nonpolar, Aliphatic | 117.15 | 5.96 |

| Methionine | M, Met | Nonpolar, Sulfur-containing | 149.21 | 5.74 |

Known Biological Functions of Constituent Amino Acids

While the function of the complete IRVVM peptide is unknown, its individual amino acids are essential components of proteins and play crucial roles in various physiological processes.

-

Isoleucine (I): As a branched-chain amino acid (BCAA), isoleucine is critical for muscle metabolism and immune function.[1] It is also involved in hemoglobin synthesis and the regulation of energy levels.[1][2]

-

Arginine (R): Arginine is a conditionally essential amino acid involved in numerous metabolic pathways. It is a precursor for the synthesis of nitric oxide (NO), a key signaling molecule in the cardiovascular system. It also plays a role in cell division, immune function, and the release of hormones.

-

Valine (V): Another branched-chain amino acid, valine is important for muscle growth, tissue repair, and energy production.[1]

-

Methionine (M): Methionine is an essential amino acid that contains sulfur. It is a precursor for other sulfur-containing molecules like cysteine and taurine and is crucial for metabolism and detoxification.[1] Methionine, in the form of S-adenosylmethionine (SAM), is a universal methyl donor in numerous biological reactions, including DNA methylation.[3]

Theoretical Considerations for IRVVM Function

Based on the properties of its constituent amino acids, some theoretical functions of the IRVVM peptide can be postulated. These hypotheses would require experimental validation.

-

Potential for Cell Penetration: The presence of the positively charged arginine residue may facilitate interaction with negatively charged cell membranes, potentially allowing the peptide to act as a cell-penetrating peptide.

-

Metabolic Regulation: The abundance of branched-chain amino acids (isoleucine and valine) suggests a potential role in regulating muscle metabolism or energy homeostasis.

-

Antimicrobial Activity: Many naturally occurring antimicrobial peptides are rich in hydrophobic and cationic residues. The combination of nonpolar (I, V, M) and basic (R) amino acids in IRVVM could confer antimicrobial properties.

-

Signaling Molecule: Peptides can act as signaling molecules by binding to specific receptors on the cell surface or within the cell. The specific sequence of IRVVM would determine its binding affinity and specificity for any such receptors.

Proposed Experimental Workflow for Characterization

To determine the function of the IRVVM peptide, a systematic experimental approach would be required. The following workflow outlines potential initial steps for researchers.

Caption: Proposed experimental workflow for the characterization of IRVVM.

Conclusion

The pentapeptide isoleucyl-arginyl-valyl-valyl-methionine (IRVVM) is currently not described in the public scientific domain. Therefore, a detailed technical guide on its core function, associated data, and experimental protocols cannot be provided. This document has offered a foundational analysis based on the known roles of its constituent amino acids and has proposed a theoretical framework and experimental workflow to guide future research. The elucidation of the function of novel peptides like IRVVM is a critical endeavor in the fields of biochemistry and drug discovery. Any researchers undertaking the study of this peptide are encouraged to publish their findings to contribute to the collective scientific knowledge.

References

Predicted Functional Analysis of the IRVVM Peptide Sequence: A Technical Guide

Abstract

This document provides a comprehensive technical overview of the predicted biological function of the novel peptide sequence Isoleucyl-Arginyl-Valyl-Valyl-Methionine (IRVVM). Based on an in-silico analysis of its physicochemical properties, we hypothesize that IRVVM functions as a cationic antimicrobial peptide (AMP) and a cell-penetrating peptide (CPP). This guide outlines a proposed research framework to empirically validate this predicted function, detailing experimental protocols, expected quantitative outcomes, and the putative signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic peptides.

Introduction and Predicted Function

The peptide sequence IRVVM is a pentapeptide composed of isoleucine, arginine, valine, valine, and methionine. An initial bioinformatics analysis, including a protein BLASTp search against the non-redundant protein sequences database, did not yield any significant alignments, suggesting that IRVVM is a novel or synthetic sequence. The prediction of its function is therefore based on the fundamental properties of its constituent amino acids.

The sequence contains a single cationic residue, Arginine (R), which imparts a net positive charge at physiological pH. The remaining residues, Isoleucine (I), Valine (V), and Methionine (M), are all hydrophobic. This amphipathic nature—the combination of a cationic charge and significant hydrophobicity—is a hallmark of many antimicrobial and cell-penetrating peptides.[1] Such peptides are known to preferentially interact with the negatively charged membranes of bacteria over the generally neutral membranes of mammalian cells and can translocate across cellular membranes.[1]

Therefore, we predict a dual function for the IRVVM peptide:

-

Antimicrobial Activity: It is predicted to exhibit bactericidal or bacteriostatic effects, primarily against Gram-negative and Gram-positive bacteria, by disrupting the integrity of the bacterial cell membrane.

-

Cell-Penetrating Activity: It is predicted to be capable of crossing eukaryotic cell membranes, suggesting potential as a cargo delivery vector.

The proposed mechanism of antimicrobial action involves an initial electrostatic attraction between the cationic arginine residue of IRVVM and the anionic components of bacterial membranes (e.g., lipopolysaccharides and teichoic acids). This is followed by the insertion of the hydrophobic residues into the lipid bilayer, leading to membrane destabilization, pore formation, and subsequent cell lysis.

Predicted Quantitative Data

The following tables summarize the expected quantitative data from a series of proposed experiments designed to validate the predicted functions of IRVVM.

Table 1: Predicted Antimicrobial Activity of IRVVM

| Target Microorganism | Predicted MIC (µg/mL) | Predicted MBC (µg/mL) |

|---|---|---|

| Escherichia coli (ATCC 25922) | 16 - 64 | 32 - 128 |

| Pseudomonas aeruginosa (ATCC 27853) | 32 - 128 | 64 - 256 |

| Staphylococcus aureus (ATCC 29213) | 8 - 32 | 16 - 64 |

| Bacillus subtilis (ATCC 6633) | 16 - 64 | 32 - 128 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Values are predicted based on activities of similar short, cationic peptides.

Table 2: Predicted Hemolytic and Cytotoxic Activity of IRVVM

| Cell Type | Assay | Predicted HC50 / CC50 (µg/mL) |

|---|---|---|

| Human Red Blood Cells | Hemolysis Assay | > 256 |

| HEK293 (Human Embryonic Kidney) | MTT Assay | > 128 |

| HeLa (Human Cervical Cancer) | MTT Assay | > 128 |

HC50: 50% Hemolytic Concentration; CC50: 50% Cytotoxic Concentration. Higher values indicate greater selectivity for microbial cells over mammalian cells.

Table 3: Predicted Cell Penetration Efficiency of IRVVM

| Cell Line | Cargo | Predicted Uptake Efficiency (%) |

|---|---|---|

| HeLa | Fluorescein (FITC) | 60 - 80 |

| A549 (Human Lung Carcinoma) | Fluorescein (FITC) | 50 - 70 |

Uptake efficiency is predicted as the percentage of cells showing fluorescence after incubation with FITC-labeled IRVVM.

Proposed Experimental Protocols

To empirically determine the function of the IRVVM peptide, the following experimental protocols are proposed.

Peptide Synthesis and Purification

The IRVVM peptide will be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The synthesized peptide will be cleaved from the resin, purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity, and its identity will be confirmed by mass spectrometry. For cell penetration and localization studies, a version of the peptide with a fluorescent label (e.g., FITC) at the N-terminus will also be synthesized.

Antimicrobial Susceptibility Testing

The antimicrobial activity of IRVVM will be determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.[2]

Protocol:

-

Bacterial strains will be cultured overnight in Mueller-Hinton Broth (MHB).

-

The overnight cultures will be diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.

-

The IRVVM peptide will be serially diluted in a 96-well microtiter plate.

-

100 µL of the diluted bacterial suspension will be added to each well.

-

The plate will be incubated at 37°C for 18-24 hours.

-

The MIC will be determined as the lowest peptide concentration that results in no visible bacterial growth.[3]

-

To determine the Minimum Bactericidal Concentration (MBC), aliquots from wells with no visible growth will be plated on MH agar plates and incubated for another 24 hours. The MBC is the lowest concentration that kills 99.9% of the initial bacterial inoculum.[3]

Membrane Permeabilization Assay

The ability of IRVVM to disrupt bacterial membranes will be assessed using the SYTOX Green uptake assay.[4] SYTOX Green is a fluorescent dye that can only enter cells with compromised membranes.

Protocol:

-

Bacteria will be grown to mid-log phase, harvested, and resuspended in buffer.

-

The bacterial suspension will be incubated with SYTOX Green dye in the dark.

-

The suspension will be added to a 96-well plate.

-

Various concentrations of the IRVVM peptide will be added to the wells.

-

Fluorescence will be monitored over time using a plate reader. An increase in fluorescence indicates membrane permeabilization.[5]

Hemolysis Assay

To assess the peptide's toxicity to mammalian cells, a hemolysis assay will be performed using human red blood cells (hRBCs).

Protocol:

-

Fresh hRBCs will be washed and diluted in phosphate-buffered saline (PBS).

-

100 µL of the hRBC suspension will be added to a 96-well plate.

-

Serial dilutions of the IRVVM peptide will be added to the wells.

-

The plate will be incubated for 1 hour at 37°C.

-

The plate will be centrifuged, and the supernatant will be transferred to a new plate.

-

The release of hemoglobin will be measured by reading the absorbance at 540 nm.

-

A positive control (Triton X-100) will be used for 100% hemolysis, and a negative control (PBS) for 0% hemolysis.

Cellular Uptake and Localization

The cell-penetrating ability of IRVVM will be evaluated using fluorescence microscopy and flow cytometry.[6][7]

Protocol:

-

HeLa or other suitable eukaryotic cells will be seeded in chamber slides or 96-well plates and grown to confluence.

-

Cells will be incubated with FITC-labeled IRVVM at various concentrations for a set period (e.g., 1-4 hours).

-

For microscopy, cells will be washed to remove non-internalized peptide, fixed, and mounted with a DAPI-containing medium to stain the nucleus. Images will be captured using a confocal microscope.

-

For flow cytometry, cells will be washed, trypsinized to remove surface-bound peptide, and resuspended in PBS. The fluorescence intensity of individual cells will be measured to quantify uptake.[8]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the predicted mechanism of action and the experimental workflow for functional validation.

Caption: Predicted antimicrobial mechanism of the IRVVM peptide.

Caption: Proposed workflow for the functional validation of IRVVM.

Conclusion

The IRVVM peptide sequence, based on its amphipathic and cationic properties, is predicted to possess both antimicrobial and cell-penetrating capabilities. The experimental framework detailed in this guide provides a clear and robust pathway to systematically test this hypothesis. Successful validation of these functions would position IRVVM as a promising candidate for further development as a novel antimicrobial agent or as a delivery vector for therapeutic cargo. The data generated from these studies will be crucial for establishing a structure-activity relationship and for guiding future optimization of this peptide sequence.

References

- 1. Antimicrobial peptides - Wikipedia [en.wikipedia.org]

- 2. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 3. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]

- 4. Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

Unraveling the Functional Potential of H-Ile-Arg-Val-Val-Met-OH: A Guide to Mechanistic Discovery

Disclaimer: As of late 2025, a specific, documented mechanism of action for the pentapeptide H-Ile-Arg-Val-Val-Met-OH is not available in the public scientific literature. This peptide, composed of Isoleucine, Arginine, Valine, and Methionine, is not a well-characterized bioactive compound. This guide, therefore, provides an in-depth look at the known biological roles of its constituent amino acids and presents a hypothetical, yet rigorous, framework for the experimental determination of the peptide's core mechanism of action, as would be required by researchers and drug development professionals.

The function of a peptide is an emergent property of its specific amino acid sequence and three-dimensional structure, and cannot be simply extrapolated from the individual functions of its components. The peptide bonds linking Isoleucine, Arginine, Valine (repeated), and Methionine create a unique molecular entity whose biological activity remains to be elucidated through empirical investigation.

Component Amino Acid Biology: The Building Blocks

While not predictive of the peptide's function, understanding the roles of the individual amino acids provides a foundational context.

Isoleucine (Ile)

Isoleucine is an essential branched-chain amino acid (BCAA) vital for several physiological functions. It is a key component in the synthesis of hemoglobin and is integral to the regulation of blood sugar and energy levels.[1] Its catabolism is both glucogenic (can be converted to glucose) and ketogenic (can be converted to ketone bodies).[1]

Arginine (Arg)

Arginine is a conditionally essential amino acid with a diverse range of biological roles. It is a critical precursor for the synthesis of nitric oxide (NO), a potent vasodilator that plays a crucial role in regulating blood pressure.[2] Arginine is also central to the urea cycle for the removal of ammonia, is important for proper immune function, particularly T-cell activity, and is involved in wound healing and the release of certain hormones.[1][2][3]

Caption: Synthesis of Nitric Oxide from L-Arginine.

Valine (Val)

Like Isoleucine, Valine is an essential BCAA. Its primary role is in energy production, and its catabolism is strictly glucogenic.[1] It is also involved in the regulation of the enzymes responsible for attaching isoleucine and valine to their respective transfer RNAs (tRNAs), a critical step in protein synthesis.

Methionine (Met)

Methionine is an essential, sulfur-containing amino acid. It serves as a precursor for several vital molecules, including S-adenosylmethionine (SAMe), L-cysteine, and the master antioxidant, glutathione.[4][5] Consequently, Methionine plays a role in antioxidant defense, liver detoxification, and the regulation of various metabolic pathways.[4][5]

A Framework for Discovering the Mechanism of Action

For a novel peptide such as this compound, a systematic, multi-tiered approach is required to elucidate its mechanism of action. The following details a hypothetical experimental workflow.

Caption: Experimental workflow for mechanism of action discovery.

Experimental Protocols: A Hypothetical Approach

Phase 1: In Silico and Initial Screening

-

Methodology:

-

Computational Analysis: The peptide sequence "Ile-Arg-Val-Val-Met" would be submitted to bioinformatics databases (e.g., BLAST, PepBank) to search for homology to known bioactive peptides or protein domains. Molecular modeling software would be used to predict its 3D structure and potential binding pockets.

-

Phenotypic Screening: The synthesized peptide would be screened across a panel of diverse human cell lines (e.g., cancer cells, immune cells, endothelial cells). Assays would measure broad functional outcomes such as cell viability (MTT assay), proliferation (BrdU incorporation), apoptosis (caspase activity assay), and changes in cell morphology (high-content imaging).

-

Phase 2: Target Identification

-

Methodology:

-

Affinity Purification-Mass Spectrometry (AP-MS): The peptide would be immobilized on a solid support (e.g., beads) and incubated with cell lysates. Proteins that bind to the peptide are "pulled down," identified by mass spectrometry, and ranked as potential targets.

-

Expression Profiling: Cells treated with the peptide would be subjected to RNA-sequencing (transcriptomics) or quantitative mass spectrometry (proteomics) to identify significant changes in gene or protein expression levels, providing clues to the pathways being modulated.

-

Target Validation: The top candidate targets identified would be validated. For example, if a receptor is identified, its gene would be knocked down using siRNA or CRISPR. A subsequent loss of the peptide's effect would confirm that the receptor is the target.

-

Phase 3: Pathway and Functional Analysis

-

Methodology:

-

Signaling Pathway Analysis: Once a target is validated, downstream signaling pathways would be investigated. For instance, if the target is a G-protein coupled receptor (GPCR), assays for second messengers like cAMP and calcium, and phosphorylation of downstream kinases (e.g., ERK, Akt) via Western blot would be performed.

-

Biochemical Assays: Direct interaction between the peptide and its target would be quantified. This involves receptor binding assays using a radiolabeled version of the peptide to determine binding affinity (Kd) and kinetics. Surface Plasmon Resonance (SPR) could also be used to measure on- and off-rates.

-

Phase 4: In Vivo Validation

-

Methodology:

-

Animal Model Testing: Based on the in vitro findings, an appropriate animal model of disease would be selected. The peptide would be administered to test for efficacy. For example, if the peptide was found to have anti-inflammatory properties in vitro, it would be tested in a mouse model of arthritis or inflammatory bowel disease.

-

Pharmacokinetics and Pharmacodynamics (PK/PD): Studies would be conducted to determine the peptide's absorption, distribution, metabolism, and excretion (ADME) profile, and to correlate its concentration in the body with its biological effect.

-

Quantitative Data Summary

No quantitative data for this compound exists. In a typical investigation, data would be presented as follows:

Table 1: Hypothetical In Vitro Activity Profile

| Assay Type | Cell Line | Parameter | Value |

|---|---|---|---|

| Cell Viability | HEK293 | IC₅₀ | >100 µM |

| Receptor Binding | CHO-K1 (expressing Target X) | Kᵢ | 50 nM |

| Enzyme Inhibition | Purified Target Y | IC₅₀ | 200 nM |

| cAMP Production | PC-3 (Prostate Cancer) | EC₅₀ | 75 nM |

Table 2: Hypothetical In Vivo Efficacy

| Animal Model | Dosing Regimen | Endpoint | Result |

|---|---|---|---|

| Murine Arthritis Model | 10 mg/kg, i.p., daily | Paw Swelling Reduction | 45% |

| Xenograft Tumor Model | 20 mg/kg, i.v., bi-weekly | Tumor Growth Inhibition | 60% |

References

- 1. Arginine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Arginine? [synapse.patsnap.com]

- 3. 7 Biological Functions of Arginine Amino Acid | Whole Family Products [wholefamilyproducts.com]

- 4. Biological importance of arginine: A comprehensive review of the roles in structure, disorder, and functionality of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Arginine--metabolism and functions in the human organism] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Cellular Landscape of H-Ile-Arg-Val-Val-Met-OH: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Guide to Investigating the Cellular Targets and Bioactivity of the Novel Peptide H-Ile-Arg-Val-Val-Met-OH (IRVVM)

This technical guide provides a detailed framework for researchers, scientists, and drug development professionals to investigate the potential cellular targets and mechanism of action of the novel pentapeptide this compound, hereafter referred to as IRVVM. Due to the novelty of this peptide sequence, this document synthesizes information from studies on peptides with similar physicochemical properties—namely, short, cationic, and hydrophobic sequences—to propose a rational, hypothesis-driven approach to its characterization.

Hypothesized Cellular Targets and Mechanisms of Action

The amino acid sequence of IRVVM (Isoleucine-Arginine-Valine-Valine-Methionine) suggests several potential biological activities. The presence of a cationic arginine residue combined with multiple hydrophobic residues (isoleucine, valine, and methionine) is a hallmark of many antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs). Therefore, the primary hypothesized cellular targets are cell membranes, both prokaryotic and eukaryotic.

Primary Hypotheses:

-

Hypothesis 1: IRVVM possesses antimicrobial activity through direct membrane disruption. The peptide may preferentially interact with the negatively charged components of microbial membranes, leading to permeabilization and cell death.

-

Hypothesis 2: IRVVM exhibits anticancer activity by selectively targeting and disrupting cancer cell membranes. The altered lipid composition and increased negative surface charge of some cancer cell membranes could make them susceptible to the peptide's lytic action.

-

Hypothesis 3: IRVVM can function as a cell-penetrating peptide, enabling intracellular delivery. The peptide may be capable of crossing mammalian cell membranes to interact with intracellular targets.

-

Hypothesis 4: IRVVM modulates the activity of specific membrane proteins, such as G-protein coupled receptors (GPCRs) or ion channels. The peptide's structure may allow it to bind to and influence the function of these key signaling proteins.

Quantitative Data on Bioactive Peptides with Similar Physicochemical Properties

To provide a benchmark for the investigation of IRVVM, the following tables summarize quantitative data from studies on other cationic and hydrophobic peptides.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Antimicrobial Peptides

| Peptide | Target Organism | MIC (µM) | Reference |

| Ib-M1 | E. coli O157:H7 | 4.7 - 12.5 | [1] |

| Ib-M2 | E. coli O157:H7 | 4.7 - 12.5 | [1] |

| Stapled β-Hairpin Peptides | E. coli | Varies | [2] |

| Various Antibiotics | Bacterial Isolates | Varies | [3] |

Table 2: In Vitro Anticancer Activity of Cationic Peptides

| Peptide | Cell Line | IC50 (µM) | Reference |

| Temporin-1CEa | MCF-7 | 31.91 | [4] |

| Temporin-1CEa | MDA-MB-231 | 57.94 | [4] |

| Melittin | AR-42J | 1.81 | [5] |

| Melittin | HT-29 | 1.99 | [5] |

| pHLIP-KLAKLAK | MDA-MB-231 | 0.5 | [6] |

Table 3: Hemolytic Activity of Cationic Peptides

| Peptide | Hemolytic Activity (HC50 in µM) | Reference |

| Melittin | 1.82 | [5] |

| Galanin-mastoparan | 9.09 | [5] |

| Cecropin A and B | > 150 | [5] |

Table 4: Binding Affinities of Peptides to G-Protein Coupled Receptors (GPCRs)

| Peptide/Ligand | Receptor | Binding Affinity (Kd or Ki) | Reference |

| Various Ligands | Various GPCRs | Varies | [7] |

| Agonist Peptides | GHSR and APJ | < 100 nM (EC50) | [8] |

| Antagonist Peptides | GHSR and APJ | 3.3 µM and 20.3 µM (IC50) | [8] |

Detailed Experimental Protocols

The following protocols are provided as a guide for the experimental validation of the hypothesized activities of IRVVM.

Antimicrobial Activity Assessment

3.1.1. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

-

Materials:

-

Test peptide (IRVVM) stock solution

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

-

Procedure:

-

Prepare a serial dilution of the IRVVM peptide in MHB in a 96-well plate.[1][9]

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[1][9]

-

Include positive (bacteria without peptide) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.[9]

-

Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest peptide concentration with no visible growth.[9][10]

-

Membrane Permeabilization Assays

3.2.1. Calcein Leakage Assay

This assay measures the ability of a peptide to disrupt lipid vesicles by quantifying the release of a fluorescent dye.

-

Materials:

-

IRVVM peptide

-

Lipids (e.g., POPC, POPG) to prepare large unilamellar vesicles (LUVs)

-

Calcein

-

Size-exclusion chromatography column

-

Fluorometer

-

Triton X-100

-

-

Procedure:

-

Prepare LUVs encapsulating calcein at a self-quenching concentration.[11][12]

-

Remove free calcein by size-exclusion chromatography.

-

Add the IRVVM peptide at various concentrations to the LUV suspension.

-

Measure the increase in fluorescence over time at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.[12]

-

Lyse the vesicles with Triton X-100 to determine the maximum fluorescence (100% leakage).[12]

-

Calculate the percentage of calcein leakage induced by the peptide.[11]

-

Cytotoxicity and Hemolysis Assays

3.3.1. MTT Assay for Anticancer Activity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, A549) and normal cell lines (for selectivity)

-

IRVVM peptide

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well plates

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the IRVVM peptide for a specified duration (e.g., 24, 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

3.3.2. Hemolysis Assay

This assay measures the lytic activity of a peptide against red blood cells (RBCs).

-

Materials:

-

Freshly collected red blood cells (human or other species)

-

Phosphate-buffered saline (PBS)

-

IRVVM peptide

-

Triton X-100 (positive control)

-

96-well plates

-

Centrifuge

-

Spectrophotometer

-

-

Procedure:

-

Isolate and wash RBCs by centrifugation.[13]

-

Prepare a suspension of RBCs in PBS (e.g., 2-5% hematocrit).[13]

-

Incubate the RBC suspension with various concentrations of the IRVVM peptide at 37°C for 1 hour.[13][14]

-

Centrifuge the samples to pellet intact RBCs.

-

Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.[13]

-

Use Triton X-100 to induce 100% hemolysis and PBS as a negative control.[13]

-

Calculate the percentage of hemolysis.[13]

-

Receptor and Ion Channel Interaction Assays

3.4.1. GPCR Binding Assay

This assay determines the binding affinity of the peptide to a specific GPCR.

-

Materials:

-

Cell membranes expressing the target GPCR

-

Radiolabeled ligand for the target GPCR

-

IRVVM peptide (as a competitor)

-

Binding buffer

-

Filtration apparatus or scintillation proximity assay (SPA) beads

-

Scintillation counter

-

-

Procedure (Competitive Binding):

-

Incubate the GPCR-expressing membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the IRVVM peptide.[7]

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand using filtration or SPA.[15]

-

Quantify the bound radioactivity.

-

Determine the IC50 of the IRVVM peptide and calculate the inhibitory constant (Ki).[16]

-

3.4.2. Patch-Clamp Electrophysiology for Ion Channel Modulation

This technique measures the effect of the peptide on the activity of specific ion channels.

-

Materials:

-

Cells expressing the ion channel of interest

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Glass micropipettes

-

Intracellular and extracellular recording solutions

-

IRVVM peptide

-

-

Procedure (Whole-Cell Configuration):

-

Form a high-resistance "giga-seal" between the micropipette and the cell membrane.[17][18]

-

Rupture the cell membrane to achieve the whole-cell configuration.[19]

-

Apply a voltage-clamp protocol to elicit ion channel currents.[18]

-

Record baseline currents.

-

Perfuse the cell with a solution containing the IRVVM peptide and record the changes in current amplitude, kinetics, and voltage-dependence.[20]

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key hypothesized signaling pathways and experimental workflows.

Caption: Hypothesized mechanisms of antimicrobial action for the IRVVM peptide.

Caption: Experimental workflow for the calcein leakage assay.

Caption: Hypothesized GPCR signaling pathway modulated by the IRVVM peptide.

This guide provides a foundational roadmap for the comprehensive investigation of this compound. The proposed experiments will elucidate its potential as a novel therapeutic agent and contribute to the broader understanding of bioactive peptides.

References

- 1. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Cationic antimicrobial peptides: potential templates for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. biorxiv.org [biorxiv.org]

- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 11. 2.3. Calcein Leakage Assay [bio-protocol.org]

- 12. 4.9. Calcein Leakage Assay [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]

- 17. docs.axolbio.com [docs.axolbio.com]

- 18. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 19. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 20. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

Unraveling the Bioactivity of Novel Peptides: A Methodological Guide to Structure-Activity Relationship (SAR) Studies

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest data available, the specific peptide sequence "IRVVM" (Isoleucine-Arginine-Valine-Valine-Methionine) is not associated with any well-documented bioactive peptide in publicly accessible scientific literature and databases. Therefore, this document serves as an in-depth technical guide outlining the established methodologies and strategic workflows for determining the structure-activity relationship (SAR) of a novel peptide such as IRVVM. This guide will provide the foundational knowledge and practical frameworks required to characterize its potential biological functions.

Introduction to Peptide Structure-Activity Relationship (SAR)

The structure-activity relationship of a peptide is the correlation between its chemical structure and its biological activity. Understanding this relationship is fundamental in peptide-based drug discovery and development. It allows for the rational design of more potent, selective, and stable peptide analogs with improved therapeutic profiles. The core objective of a SAR study is to identify the key amino acid residues and structural motifs responsible for a peptide's biological effects.

Initial Characterization and In Silico Analysis of a Novel Peptide

Before embarking on extensive laboratory experiments, a thorough in silico analysis of the novel peptide sequence can provide valuable predictive insights into its potential functions and guide experimental design.

2.1 Physicochemical Properties: The primary amino acid sequence of IRVVM suggests a peptide with both hydrophobic (Isoleucine, Valine, Methionine) and a positively charged (Arginine) residue, indicating it may have amphipathic properties. These characteristics are common in peptides that interact with cell membranes, such as antimicrobial peptides (AMPs) or viral fusion peptides.

2.2 Homology and Motif Searching: A BLAST (Basic Local Alignment Search Tool) search against protein and peptide databases can reveal if the IRVVM sequence is part of a larger known protein. The presence of this motif within a specific class of proteins (e.g., viral envelope proteins, cell-surface receptors) can offer clues to its potential biological context and function.

Experimental Protocols for SAR Determination

The following sections detail the key experimental procedures required to systematically evaluate the bioactivity of a novel peptide.

3.1 Peptide Synthesis and Purification:

-

Solid-Phase Peptide Synthesis (SPPS): The peptide and its analogs are typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid resin support.

-

Purification: The synthesized crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry.

3.2 Bioactivity Screening Assays: Based on the in silico predictions, a panel of primary screening assays should be conducted.

-

Antimicrobial Activity Assay:

-

Protocol: The minimum inhibitory concentration (MIC) is determined by broth microdilution assays against a panel of representative Gram-positive and Gram-negative bacteria, and fungi. Bacteria are grown in Mueller-Hinton Broth (MHB), and fungal strains in appropriate media. Serial dilutions of the peptide are incubated with a standardized inoculum of the microorganisms in a 96-well plate at 37°C for 18-24 hours. The MIC is the lowest peptide concentration that inhibits visible microbial growth.

-

-

Antiviral Activity Assay:

-

Protocol: For enveloped viruses, a plaque reduction assay is commonly used. A confluent monolayer of host cells is infected with the virus in the presence of varying concentrations of the peptide. After an incubation period to allow for plaque formation, the cells are fixed and stained, and the number of plaques is counted. The concentration of peptide that reduces the plaque number by 50% (IC50) is determined.

-

-

Cytotoxicity Assay:

-

Protocol: The toxicity of the peptide to mammalian cells is assessed using an MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. Cells are incubated with various concentrations of the peptide for 24-48 hours. The MTT reagent is then added, which is converted to formazan by viable cells. The formazan is solubilized, and the absorbance is measured to determine cell viability.

-

3.3 Mechanistic and Binding Assays:

-

Membrane Permeabilization Assay:

-

Protocol: To determine if the peptide disrupts cell membranes, a dye leakage assay using fluorescent dyes like SYTOX Green can be performed. SYTOX Green is a nucleic acid stain that only enters cells with compromised membranes. An increase in fluorescence upon incubation of cells with the peptide indicates membrane permeabilization.

-

-

Surface Plasmon Resonance (SPR) for Binding Affinity:

-

Protocol: SPR is used to quantify the binding affinity of the peptide to a specific target (e.g., a receptor, lipid bilayer). The target molecule is immobilized on a sensor chip, and solutions of the peptide at different concentrations are flowed over the surface. The change in the refractive index upon binding is measured in real-time to determine the association and dissociation rate constants, and the equilibrium dissociation constant (KD).

-

Data Presentation for SAR Studies

Systematic modifications to the peptide sequence, such as alanine scanning (replacing each amino acid one by one with alanine) or truncation analysis, are performed to probe the contribution of each residue to its activity. The quantitative data from these experiments should be summarized in a clear and structured format.

Table 1: Hypothetical SAR Data for IRVVM Analogs

| Peptide Sequence | Modification | MIC vs. S. aureus (µM) | IC50 vs. Influenza A (µM) | HC50 (Hemolytic Activity) (µM) |

| IRVVM | Wild-Type | 10 | 25 | >200 |

| ARVVM | I1A | 50 | >100 | >200 |

| IAVVM | R2A | >100 | >100 | >200 |

| IRVAM | V4A | 20 | 50 | >200 |

| IRVVA | M5A | 15 | 30 | >200 |

| IRVV | M5-truncation | 40 | 80 | >200 |

This table serves as a template for presenting quantitative data from SAR studies.

Elucidation of Signaling Pathways

If the peptide is found to interact with a specific cellular receptor, the downstream signaling pathway it modulates needs to be investigated.

Experimental Workflow for Signaling Pathway Analysis:

Caption: A logical workflow for identifying the signaling pathway modulated by a novel peptide.

Mandatory Visualizations

Generic Experimental Workflow for Peptide SAR:

Caption: A streamlined workflow for the structure-activity relationship (SAR) analysis of a novel peptide.

Hypothetical Signaling Pathway Modulated by a Peptide:

Caption: A diagram of a hypothetical G-protein coupled receptor signaling pathway activated by a peptide.

Conclusion

The characterization of a novel peptide such as IRVVM requires a systematic and multi-faceted approach. By combining in silico prediction with a well-designed series of experimental assays, researchers can efficiently elucidate its structure-activity relationship. This knowledge is paramount for understanding its biological role and for the potential development of new peptide-based therapeutics. The methodologies and frameworks presented in this guide provide a robust starting point for the comprehensive investigation of any new bioactive peptide.

The Enigmatic Peptide H-Ile-Arg-Val-Val-Met-OH: A Search for Homologs and Function

A comprehensive search of scientific literature and protein databases for the pentapeptide H-Ile-Arg-Val-Val-Met-OH (IRVVM) and its homologs has yielded no specific information on this molecule. This suggests that the peptide is either a novel, uncharacterized molecule or a synthetic peptide not yet described in publicly accessible research.

Despite a thorough investigation into its potential biological roles, signaling pathways, and homologous structures across different species, no data could be retrieved. Standard bioinformatics tools and scientific search engines did not provide any matches for this specific amino acid sequence.

The constituent amino acids of the peptide—Isoleucine (Ile), Arginine (Arg), Valine (Val), and Methionine (Met)—are all common proteinogenic amino acids, each with distinct properties that contribute to the overall structure and potential function of a peptide. Isoleucine and Valine are hydrophobic, branched-chain amino acids. Arginine is a positively charged, hydrophilic amino acid, and Methionine is a hydrophobic amino acid containing a sulfur atom. The combination of these residues could theoretically result in a peptide with specific binding properties or biological activities.

However, without any experimental data or published research, any discussion of its potential function, the signaling pathways it might influence, or the existence of homologs in different species would be purely speculative.

For researchers, scientists, and drug development professionals interested in this peptide, the lack of existing information presents both a challenge and an opportunity. The primary challenge is the complete absence of a starting point in the established scientific literature. The opportunity lies in the potential for novel discovery.

Should this peptide be of particular interest, the initial steps for investigation would involve:

-

De novo synthesis and characterization: Chemical synthesis of the peptide would be the first step, followed by purification and characterization to confirm its identity and purity.

-

In vitro screening: A broad range of in vitro assays could be employed to screen for any biological activity. This could include binding assays against a panel of receptors, enzymatic assays to test for inhibitory or activating effects, and cell-based assays to observe any phenotypic changes.

-

Homology searching with sequence variations: While a direct search for "this compound" was unfruitful, future research could involve searching for proteins or peptides containing similar motifs, allowing for single or multiple amino acid substitutions.

At present, no quantitative data, experimental protocols, or established signaling pathways related to this compound can be provided. The scientific community awaits initial research to shed light on the potential existence and function of this enigmatic peptide.

Literature Review Framework for a Novel Pentapeptide: A Case Study Approach for IRVVM

Introduction

The discovery and characterization of novel peptides with therapeutic potential is a cornerstone of modern drug development. Pentapeptides, consisting of five amino acids, represent a class of molecules with significant promise due to their specificity, potential for low toxicity, and diverse biological activities. This technical guide outlines a systematic approach to conducting a literature review for a novel pentapeptide, using the hypothetical sequence Isoleucine-Arginine-Valine-Valine-Methionine (IRVVM) as a case study. While a direct search for "IRVVM" does not yield specific published data, this document will serve as a comprehensive template for researchers and drug development professionals on how to structure and present such a review, drawing on established methodologies and data presentation formats from existing peptide research.

Identifying and Characterizing Biological Activity

The initial step in reviewing a novel peptide is to identify its biological effects. This typically involves a range of in vitro and in vivo assays to determine its primary function. Based on the common activities of other peptides, a hypothetical screening of IRVVM could reveal activities such as antimicrobial, immunomodulatory, or antiviral properties.

Antimicrobial Activity

Many peptides exhibit antimicrobial properties by disrupting bacterial membranes or interfering with essential cellular processes.[1][2][3][4] Should IRVVM be identified as an antimicrobial peptide (AMP), key quantitative data to collect would include Minimum Inhibitory Concentrations (MICs) against various bacterial and fungal strains.

Table 1: Hypothetical Antimicrobial Activity of Pentapeptide IRVVM

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 16 |

| Escherichia coli | ATCC 25922 | 32 |

| Pseudomonas aeruginosa | ATCC 27853 | 64 |

| Candida albicans | ATCC 90028 | 16 |

Immunomodulatory Effects

Peptides can also modulate the immune system, for instance, by influencing cytokine production or immune cell proliferation.[5] If IRVVM were found to have immunomodulatory activity, relevant data would include its effects on cytokine secretion and lymphocyte proliferation.

Table 2: Hypothetical Immunomodulatory Effects of Pentapeptide IRVVM

| Cell Type | Treatment | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) | Lymphocyte Proliferation (% of control) |

| Human PBMCs | Control | 50 | 100 | 100 |

| Human PBMCs | IRVVM (10 µM) | 250 | 400 | 150 |

| Human PBMCs | IRVVM (50 µM) | 800 | 1200 | 250 |

Elucidating the Mechanism of Action

Understanding how a peptide exerts its biological effects is crucial for its development as a therapeutic agent. This involves identifying its molecular targets and the signaling pathways it modulates.

Target Identification

The mechanism of action for a peptide can range from direct interaction with cell membranes to binding specific receptors or intracellular proteins.[1][4][6][7] For a hypothetical peptide like IRVVM, initial studies would aim to determine if it acts on the cell surface or has an intracellular target.

Signaling Pathway Analysis

Once a target is identified, the downstream signaling cascade can be investigated. This often involves techniques like Western blotting to detect phosphorylation of key signaling proteins or reporter gene assays to measure transcription factor activity.[8][9][10] For instance, if IRVVM were found to activate a G-protein coupled receptor, a potential signaling pathway could involve the activation of MAP kinases.

Below is a hypothetical signaling pathway for IRVVM, assuming it binds to a cell surface receptor and activates a downstream kinase cascade.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. This section provides examples of standard protocols that would be used to characterize a novel peptide like IRVVM.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method for determining the antimicrobial activity of a compound.

Protocol:

-

Prepare a serial dilution of the IRVVM peptide in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., 5 x 10^5 CFU/mL).

-

Include positive (microorganism only) and negative (broth only) controls.

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).

-

The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

The following workflow illustrates the key steps in an MIC assay.

Cell Proliferation Assay

To assess the effect of a peptide on immune cell proliferation, a common method is the BrdU (Bromodeoxyuridine) or MTS assay.

Protocol:

-

Isolate primary cells (e.g., human peripheral blood mononuclear cells - PBMCs) or use a relevant cell line.

-

Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Treat the cells with various concentrations of the IRVVM peptide.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Add the proliferation reagent (e.g., MTS) and incubate for an additional 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Calculate the percentage of proliferation relative to an untreated control.

Conclusion and Future Directions

A comprehensive literature review of a novel pentapeptide like IRVVM would conclude with a summary of its known biological activities, mechanism of action, and a perspective on its therapeutic potential. This section would also outline future research directions, such as lead optimization through medicinal chemistry, preclinical evaluation in animal models of disease, and further elucidation of its molecular interactions. The structured presentation of quantitative data, detailed experimental protocols, and clear visualizations of complex biological processes are critical for communicating the scientific value of a novel peptide and guiding its journey from discovery to potential clinical application.

References

- 1. Mode of Action of a Designed Antimicrobial Peptide: High Potency against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Evaluation of Antimicrobial Amyloidogenic Peptides for the Treatment of Early and Mature Bacterial Biofilms [mdpi.com]

- 3. An Overview of Antiviral Peptides and Rational Biodesign Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of Surface Immobilized Antimicrobial Peptides Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo immunomodulatory effects of RDP1258, a novel synthetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The antifungal mechanism of EntV-derived peptides is associated with a reduction in extracellular vesicle release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The antifungal mechanism of EntV-derived peptides is associated with a reduction in extracellular vesicle release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Viral Fusion Peptides Induce Several Signal Transduction Pathway Activations That Are Essential for Interleukin-10 and Beta-Interferon Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vasoactive intestinal peptide receptor subtypes and signalling pathways involved in relaxation of human stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of receptor signaling pathways by mass spectrometry: Identification of Vav-2 as a substrate of the epidermal and platelet-derived growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Novel Peptides: A Technical Guide to Discovery and Characterization

Introduction

The discovery and development of novel peptides with therapeutic potential is a cornerstone of modern drug development. These short chains of amino acids can modulate a vast array of biological processes with high specificity and potency. This guide provides an in-depth overview of the core principles and methodologies involved in the discovery, synthesis, and characterization of a novel peptide. While the specific peptide "IRVVM" did not yield documented findings, this guide will utilize the well-characterized viral inhibitory peptide of TLR4 (VIPER) as a case study to illustrate the key steps in this process. VIPER is an 11-amino acid peptide derived from the A46 protein of the vaccinia virus.[1]

I. Discovery and Initial Identification

The journey of a novel peptide often begins with the identification of a biological source exhibiting a desired activity. In the case of VIPER, the vaccinia virus's ability to evade the host immune system by inhibiting Toll-like receptor (TLR) signaling was the starting point.[1]

Experimental Workflow for Peptide Discovery

Caption: A generalized workflow for the discovery of novel bioactive peptides.

II. Synthesis and Purification

Once a candidate peptide sequence is identified, it must be synthesized in a laboratory setting to produce sufficient quantities for further study. Solid-phase peptide synthesis (SPPS) is the most common method employed for this purpose.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: The C-terminal amino acid of the peptide is attached to an insoluble resin support.[2][3]

-

Deprotection: The N-terminal protecting group (e.g., Fmoc) of the attached amino acid is removed using a mild base, typically a solution of piperidine in DMF.[3]

-

Coupling: The next protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain.[3]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.[2]

-

Iteration: Steps 2-4 are repeated until the desired peptide sequence is assembled.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).[3]

Purification Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Following synthesis, the crude peptide product contains the target peptide along with various impurities. RP-HPLC is the standard method for purification.[4]

-

Column: A C18-modified silica column is typically used as the stationary phase.[4]

-

Mobile Phase: A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous solution containing an ion-pairing agent (e.g., 0.1% TFA) is used as the mobile phase.[4]

-

Elution: The crude peptide mixture is injected onto the column. Hydrophobic molecules bind more strongly to the stationary phase. As the concentration of the organic solvent increases, the bound molecules are eluted in order of increasing hydrophobicity.[4]

-

Fraction Collection: Fractions are collected as they elute from the column.

-

Analysis: The purity of the fractions is assessed by analytical HPLC and mass spectrometry.[5]

-

Lyophilization: Fractions containing the pure peptide are pooled and freeze-dried to obtain a stable powder.[4]

III. Functional Characterization and Mechanism of Action

With a pure synthetic peptide in hand, its biological activity and mechanism of action can be thoroughly investigated. For VIPER, this involved assessing its ability to inhibit TLR4 signaling.

Key Functional Assays for VIPER

| Assay Type | Purpose | Key Findings for VIPER |

| Cell-Based Reporter Assays | To quantify the inhibition of TLR4-mediated signaling pathways (e.g., NF-κB activation). | VIPER potently inhibits TLR4-mediated responses.[1] |

| Cytokine Secretion Assays (ELISA) | To measure the reduction in pro-inflammatory cytokine production (e.g., IL-12p40) upon TLR4 activation. | VIPER inhibited LPS-induced IL-12p40 secretion in murine and human cells and in vivo.[1] |

| MAPK Activation Assays (Western Blot) | To determine if the peptide affects downstream signaling components like MAP kinases. | VIPER prevented TLR4-mediated MAPK activation.[1] |

| Co-immunoprecipitation | To identify direct binding partners of the peptide. | VIPER directly interacted with the TLR4 adaptor proteins MyD88 adaptor-like (Mal) and TRIF-related adaptor molecule (TRAM).[1] |

Signaling Pathway of VIPER Inhibition of TLR4

Caption: VIPER inhibits TLR4 signaling by targeting the adaptor proteins Mal and TRAM.

The discovery and characterization of a novel peptide is a multi-step process that requires a combination of biochemical, synthetic, and cell biology techniques. While the specific peptide "IRVVM" remains unidentified in the current literature, the principles and methodologies outlined in this guide, exemplified by the VIPER peptide, provide a robust framework for researchers and drug development professionals to navigate the exciting field of peptide-based therapeutics. The systematic approach of discovery, synthesis, purification, and functional characterization is essential for unlocking the full potential of these promising biomolecules.

References

- 1. Viral inhibitory peptide of TLR4, a peptide derived from vaccinia protein A46, specifically inhibits TLR4 by directly targeting MyD88 adaptor-like and TRIF-related adaptor molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. bachem.com [bachem.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of H-Ile-Arg-Val-Val-Met-OH

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the solid-phase synthesis of the pentapeptide H-Ile-Arg-Val-Val-Met-OH using Fmoc/tBu chemistry. The protocol outlines the necessary materials, step-by-step procedures for resin loading, amino acid coupling, Fmoc deprotection, and final cleavage of the peptide from the resin. Special considerations for synthesizing peptides containing methionine and arginine are addressed, including the use of a specific cleavage cocktail to minimize side reactions such as oxidation. Additionally, this guide covers the purification and analysis of the crude peptide product.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient and straightforward production of peptides for research and pharmaceutical applications. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely adopted method due to its milder deprotection conditions compared to the Boc/Bzl strategy.

The target peptide, this compound, is a pentapeptide with a C-terminal carboxylic acid. The synthesis involves the sequential addition of amino acids to a solid support (resin). This protocol will utilize a 2-chlorotrityl chloride resin, which is ideal for obtaining a C-terminal carboxylic acid upon cleavage. The presence of methionine necessitates specific precautions during the cleavage step to prevent its oxidation to methionine sulfoxide.

Materials and Methods

Reagents and Solvents

A comprehensive list of required reagents and solvents is provided in Table 1. All reagents and solvents should be of high purity, suitable for peptide synthesis.

Table 1: Reagents and Solvents for SPPS of this compound

| Reagent/Solvent | Grade/Purity | Purpose |

| 2-Chlorotrityl chloride resin | 100-200 mesh, 1% DVB | Solid support |

| Fmoc-Met-OH | Peptide synthesis grade | First amino acid |

| Fmoc-Val-OH | Peptide synthesis grade | Amino acid |

| Fmoc-Arg(Pbf)-OH | Peptide synthesis grade | Amino acid |

| Fmoc-Ile-OH | Peptide synthesis grade | Amino acid |

| N,N-Dimethylformamide (DMF) | Amine-free, peptide synthesis grade | Primary solvent |

| Dichloromethane (DCM) | Anhydrous, peptide synthesis grade | Solvent |

| N,N-Diisopropylethylamine (DIPEA) | Reagent grade | Base |

| Piperidine | Reagent grade | Fmoc deprotection |

| HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Reagent grade | Coupling agent |

| Trifluoroacetic acid (TFA) | Reagent grade | Cleavage |

| Thioanisole | Reagent grade | Scavenger |

| 1,2-Ethanedithiol (EDT) | Reagent grade | Scavenger |

| Phenol | Reagent grade | Scavenger |

| Water | HPLC grade | Scavenger |

| Diethyl ether (cold) | Reagent grade | Peptide precipitation |

| Acetonitrile (ACN) | HPLC grade | HPLC mobile phase |

Instrumentation

-

Solid-phase peptide synthesis vessel

-

Mechanical shaker or nitrogen bubbling system for mixing

-

Filtration apparatus

-

High-performance liquid chromatography (HPLC) system for purification and analysis

-

Lyophilizer

Experimental Protocols

The solid-phase synthesis of this compound is performed in a stepwise manner, starting from the C-terminal methionine and proceeding to the N-terminal isoleucine.

Resin Preparation and Loading of the First Amino Acid (Fmoc-Met-OH)

-

Resin Swelling: Swell 2-chlorotrityl chloride resin in DCM for at least 30 minutes in the reaction vessel.[1]

-

Amino Acid Preparation: Dissolve Fmoc-Met-OH (1.0-1.5 equivalents relative to the resin loading capacity) in DCM. If solubility is an issue, a minimal amount of DMF can be added. Add DIPEA (2.0 equivalents relative to the amino acid).[2]

-

Loading: Drain the DCM from the swollen resin and add the Fmoc-Met-OH/DIPEA solution. Agitate the mixture for 1-2 hours at room temperature.[3]

-

Capping: To cap any unreacted sites on the resin, add a solution of DCM:MeOH:DIPEA (17:2:1) and agitate for 30 minutes.[3]

-

Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

-

Drying: Dry the resin under vacuum.

Peptide Chain Elongation

The following cycle of deprotection and coupling is repeated for each subsequent amino acid (Val, Val, Arg, Ile).

3.2.1. Fmoc Deprotection

-

Swell the resin in DMF for 30 minutes.

-

Add a 20% solution of piperidine in DMF to the resin.[1]

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3.2.2. Amino Acid Coupling

-

Activation: In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction.

Cleavage and Deprotection

Due to the presence of methionine, a specific cleavage cocktail is required to prevent oxidation.[4][5]

-